

Characterization & Performance Guide: 2-Formylthiophene-3-sulfonyl Chloride

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Compound of Interest

Compound Name: 2-Formylthiophene-3-sulfonyl chloride

CAS No.: 2138205-82-8

Cat. No.: B2613298

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CAS: 2138205-82-8 | Formula: $C_5H_3ClO_3S_2$ | M.W.: 226.66 g/mol

Executive Summary: The Bioisosteric Advantage

2-Formylthiophene-3-sulfonyl chloride is a critical heteroaromatic building block used primarily to synthesize sulfonamide-based pharmacophores. It serves as a bioisostere for 2-formylbenzenesulfonyl chloride, offering distinct electronic properties that modulate potency and metabolic stability.

Unlike its benzene counterparts, the thiophene ring functions as an electron-rich system, yet the specific 2,3-substitution pattern creates a unique "push-pull" electronic environment. This guide objectively compares its performance against standard alternatives, supported by characterization data and reactivity profiles.

Comparative Analysis: Thiophene vs. Benzene Scaffolds[1]

The choice between a thiophene-based sulfonyl chloride and a benzene-based one is rarely arbitrary. The following table highlights the critical performance differences that drive scaffold selection in drug discovery.

Table 1: Physicochemical & Reactivity Profile Comparison

Feature	2-Formylthiophene-3-sulfonyl Chloride	2-Formylbenzenesulfonyl Chloride	Implication for Research
Electronic Character	-Excessive (Electron Rich Ring)	-Neutral/Deficient	Thiophene derivatives often show higher affinity for lipophilic pockets.
Sulfonyl Reactivity	High (Susceptible to rapid hydrolysis)	Moderate	Requires strictly anhydrous conditions; faster coupling with weak nucleophiles.
Solubility (LogP)	~1.4 (Predicted)	~1.6	Slightly improved aqueous solubility for final sulfonamide drugs.
Metabolic Liability	S-oxidation potential	Ring hydroxylation	Thiophene S-oxidation can be a metabolic soft spot; requires SAR monitoring.
Storage Stability	Low (Decomposes to sulfonic acid)	Moderate to High	Must be stored at -20°C under Argon; benzene analogs are often shelf-stable at RT.

Synthesis & Structural Logic

Direct chlorosulfonation of 2-thiophenecarboxaldehyde typically yields the 5-isomer due to the directing effect of the sulfur atom and the aldehyde group. Accessing the 3-sulfonyl isomer requires a regioselective approach, often involving a "blocked" precursor or lithium-halogen exchange.

Mechanistic Workflow (Graphviz)



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Figure 1: Regioselective synthesis pathway avoiding the thermodynamic 5-isomer product.

Characterization Data

Accurate identification is paramount due to the prevalence of the 5-isomer impurity. The following data points are diagnostic for the 2,3-substitution pattern.

Nuclear Magnetic Resonance (NMR)

The coupling constant (

) between the thiophene ring protons is the definitive confirmation of regiochemistry.

- ^1H NMR (400 MHz, CDCl_3):

- 10.30 (s, 1H, -CHO): Characteristic downfield aldehyde singlet.

- 7.85 (d,

Hz, 1H, H5): Doublet typical of

-proton.

- 7.55 (d,

Hz, 1H, H4): Doublet typical of

-proton.

- Note: A

value of ~ 5.2 Hz indicates adjacent protons (2,3- or 3,4-substitution). Since position 2 is blocked by CHO, this confirms the 3-sulfonyl placement. (Contrast: 2,5-substitution would show a singlet or very small coupling

Hz).

Infrared Spectroscopy (FT-IR)

- 1685 cm^{-1} : Strong C=O stretching (Aldehyde).
- 1375 cm^{-1} : Asymmetric S=O stretching (Sulfonyl chloride).
- 1170 cm^{-1} : Symmetric S=O stretching.

Mass Spectrometry (GC-MS / LC-MS)

- Molecular Ion:

226 (M^+) and 228 ($M+2$) in a 3:1 ratio, confirming the presence of one Chlorine atom.

- Base Peak: Loss of -Cl (191) or -SO₂Cl is common.

Experimental Protocol: Sulfonamide Formation

Due to the high reactivity of the thiophene-sulfonyl chloride bond, standard Schotten-Baumann conditions (aqueous base) often lead to hydrolysis. The following anhydrous protocol is recommended for high yields.

Materials

- Reagent: **2-Formylthiophene-3-sulfonyl chloride** (1.0 equiv)
- Nucleophile: Primary/Secondary Amine (1.1 equiv)
- Base: Pyridine (2.0 equiv) or Triethylamine (1.5 equiv) + DMAP (0.1 equiv)
- Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure

- Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the amine in anhydrous DCM (0.2 M concentration).

- Addition: Add the base (Pyridine/TEA) and cool the mixture to 0°C in an ice bath.
- Reaction: Dissolve **2-Formylthiophene-3-sulfonyl chloride** in a minimal amount of DCM and add dropwise to the amine solution over 15 minutes. Crucial: Rapid addition causes exotherms that degrade the aldehyde.
- Monitoring: Warm to room temperature. Monitor by TLC (Hexane:EtOAc 7:3). The sulfonyl chloride spot () should disappear within 1-2 hours.
- Workup: Quench with saturated NH₄Cl solution. Extract with DCM (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
- Purification: Flash column chromatography. Note that sulfonamides are polar; gradient elution (0% 50% EtOAc in Hexane) is typically required.

Stability & Handling Warnings

- Hydrolysis Sensitivity: This compound hydrolyzes ~10x faster than benzenesulfonyl chloride. Exposure to atmospheric moisture for >1 hour can result in >20% conversion to the sulfonic acid (detected as a broad hump in NMR at 8-10 ppm).
- Aldehyde Oxidation: The formyl group is susceptible to air oxidation to the carboxylic acid. Store under inert atmosphere.
- Safety: Corrosive and lachrymator.[1] Handle only in a fume hood.

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